molecular formula C11H16F3NO5 B178341 Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate CAS No. 120097-64-5

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

Cat. No. B178341
CAS RN: 120097-64-5
M. Wt: 299.24 g/mol
InChI Key: DTCBHHXHXMSJQL-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, also known as 1,3-diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate, is a chemical compound with the molecular formula C11H16F3NO5 . It has a molecular weight of 299.24 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16) . The Canonical SMILES representation is CCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.24 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 8 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound is 299.09805710 g/mol . The topological polar surface area is 81.7 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

  • Copper-Promoted Aryl Iodide Reactions

    • Diethyl acetamido(aryl)malonates, similar to diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, can be synthesized efficiently using a copper-promoted reaction with aryl iodides. These compounds are valuable as precursors for α-arylglycines (Pivsa-Art, Fukui, Miura, & Nomura, 1996).
  • Synthesis and Biotransformation Studies

  • Synthesis of β-trifluoromethyl-N-acetyltryptophan

    • The compound has been used in the synthesis of β-trifluoromethyl-N-acetyltryptophan, showcasing its utility in creating biologically significant molecules (Gong, Kato, & Kimoto, 1999).
  • Crystal Engineering in Pharma Industry

  • Electrochemical Reactivity Studies

    • Research has been conducted on the reactivity of compounds like diethyl malonate, which is structurally related, in electrochemical reactions, offering insights into their potential applications in various chemical processes (Casadei, Rienzo, Inesi, & Moracci, 1992).
  • Synthesis of Pharmaceutical Compounds

    • The compound has been utilized in the synthesis of Fingolimod hydrochloride, a significant pharmaceutical product, demonstrating its role in drug synthesis (Hehong, 2013).
  • Chemoselective Reactions in Synthesis

    • Studies have shown its utility in chemoselective reactions, particularly in forming compounds with potential antifungal properties (Sidhu, Sharma, & Rai, 2009).
  • Cyclocondensation Reactions

    • Malonates, including variants similar to diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, have been used in cyclocondensation reactions to create six-membered heterocycles, important in synthetic chemistry (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCBHHXHXMSJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556362
Record name Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

CAS RN

120097-64-5
Record name 1,3-Diethyl 2-(acetylamino)-2-(2,2,2-trifluoroethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120097-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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